Naquotinib mesylate
Overview
Description
Naquotinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It has been developed to target specific mutations in the epidermal growth factor receptor, which are commonly found in non-small cell lung cancer . This compound is particularly effective against mutations such as L858R, exon 19 deletion, and T790M, making it a promising candidate for treating resistant forms of non-small cell lung cancer .
Scientific Research Applications
Naquotinib mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrazine carboxamides and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations.
Safety and Hazards
Future Directions
Naquotinib Mesylate has been used in trials studying the treatment of various conditions, including Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations . The future directions of this compound are not explicitly mentioned in the search results.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naquotinib mesylate involves multiple steps, including the formation of the pyrazine carboxamide core and subsequent functionalization to introduce the necessary substituents. The key steps include:
- Formation of the pyrazine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the pyrazine ring with various substituents to enhance its inhibitory activity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Naquotinib mesylate undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mechanism of Action
Naquotinib mesylate exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s kinase activity, preventing downstream signaling pathways that promote cell proliferation and survival. The compound is particularly effective against mutations such as L858R and T790M, which are associated with resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors .
Comparison with Similar Compounds
Uniqueness: Naquotinib mesylate is unique in its ability to effectively inhibit both activating and resistance mutations in the epidermal growth factor receptor, making it a valuable therapeutic option for patients with non-small cell lung cancer who have developed resistance to earlier treatments .
Properties
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDUQYYVQWGTMR-GJFSDDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448237-05-5 | |
Record name | Naquotinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448237055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAQUOTINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12T09LV21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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